Product packaging for 3-{[(Pentan-2-yl)amino]methyl}phenol(Cat. No.:CAS No. 1019473-29-0)

3-{[(Pentan-2-yl)amino]methyl}phenol

Cat. No.: B2930381
CAS No.: 1019473-29-0
M. Wt: 193.29
InChI Key: JYYBKJPOYYVOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-{[(Pentan-2-yl)amino]methyl}phenol (CAS Number: 1019473-29-0) is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol [ citation 1 ]. This phenolic derivative features an amine functional group, making it a compound of significant interest in synthetic and medicinal chemistry research. The structural motif of this compound, containing both phenolic and imine-related amine groups, positions it as a potential precursor for the synthesis of Schiff base ligands [ citation 9 ]. Schiff bases are biologically favored platforms with outstanding pharmaceutical importance due to their ability to form stable metal complexes [ citation 9 ]. Researchers utilize such ligands to create complexes with metals like Cu, Ni, Zn, and Co, which have demonstrated a broad spectrum of pharmacological activities in scientific studies, including antibacterial, antifungal, anticancer, and antioxidant properties [ citation 9 ]. The mechanism of action for these complexes often involves interaction with microbial cell walls, DNA binding, or the induction of apoptosis in cancer cells [ citation 9 ]. This product is offered in high purity (95%) and is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption [ citation 1 ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO B2930381 3-{[(Pentan-2-yl)amino]methyl}phenol CAS No. 1019473-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(pentan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-5-10(2)13-9-11-6-4-7-12(14)8-11/h4,6-8,10,13-14H,3,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYBKJPOYYVOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Reaction Pathways for 3 Pentan 2 Yl Amino Methyl Phenol

Retrosynthetic Analysis and Strategic Disconnection Approaches

A retrosynthetic analysis of 3-{[(Pentan-2-yl)amino]methyl}phenol suggests several strategic disconnections to identify plausible starting materials. The primary bond for disconnection is the C-N bond of the secondary amine, leading to 3-hydroxybenzylamine and 2-pentanone via a reductive amination pathway. Alternatively, disconnection of the C-C bond between the phenolic ring and the aminomethyl group points towards a Mannich-type reaction, involving 3-hydroxyphenol, formaldehyde (B43269) (or a synthetic equivalent), and pentan-2-amine. A third approach involves the disconnection of the C-N bond to yield 3-hydroxybenzaldehyde (B18108) and pentan-2-amine, which can be coupled through reductive amination.

Disconnection StrategyPrecursor MoleculesCorresponding Forward Synthesis
C-N Bond (Reductive Amination)3-Hydroxybenzylamine and 2-PentanoneReductive amination
C-C Bond (Mannich Reaction)3-Hydroxyphenol, Formaldehyde, Pentan-2-amineMannich reaction
C-N Bond (Reductive Amination)3-Hydroxybenzaldehyde and Pentan-2-amineReductive amination

Direct Synthesis Routes for the Phenol (B47542) and Amine Moieties

The forward synthesis of this compound can be achieved through several direct methods, each with its own mechanistic nuances and advantages.

Modified Mannich Reactions and Their Mechanistic Variants

The Mannich reaction is a three-component condensation that provides a direct route to β-amino carbonyl compounds, and its variants are well-suited for the synthesis of aminomethylphenols. thermofisher.comwikipedia.org In the context of this compound, this involves the reaction of a phenol, an aldehyde, and an amine. The classical Mannich reaction starts with the formation of an iminium ion from the amine and a non-enolizable aldehyde. wikipedia.org This electrophilic iminium ion then reacts with an enolizable carbonyl compound. wikipedia.org For the synthesis of the target molecule, a modified approach is necessary where the phenol itself acts as the nucleophile.

The reaction mechanism initiates with the formation of an iminium ion from pentan-2-amine and formaldehyde. The electron-rich phenol ring then undergoes electrophilic aromatic substitution, typically at the ortho or para position, to yield the aminomethylated phenol. The use of 3-hydroxyphenol directs the substitution primarily to the ortho and para positions relative to the hydroxyl group.

Recent advancements in Mannich reactions include the use of various catalysts to improve yields and selectivities. ppor.az Three-component Mannich couplings have been investigated extensively, sometimes leading to unexpected products like benzoxazines, which can then be hydrolyzed to the desired aminophenol derivatives. researchgate.net

Reductive Amination Strategies from Aldehyde Precursors

Reductive amination, also known as reductive alkylation, is a versatile method for synthesizing amines. organic-chemistry.org This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, two primary reductive amination strategies can be employed.

The first strategy involves the reaction of 3-hydroxybenzaldehyde with pentan-2-amine. The initial reaction forms a Schiff base (imine), which is then reduced to the secondary amine. A variety of reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. nih.govnih.gov Metal-free reductive amination protocols have also been developed, offering milder and more selective alternatives. nih.gov

The second strategy starts with 3-hydroxybenzylamine and 2-pentanone. Similar to the first approach, an imine is formed and subsequently reduced. The choice of reducing agent and reaction conditions can influence the efficiency and selectivity of the reaction. organic-chemistry.org

Reductive Amination ReactantsIntermediateReducing Agents
3-Hydroxybenzaldehyde, Pentan-2-amineImineNaBH₄, NaBH₃CN, H₂/Catalyst
3-Hydroxybenzylamine, 2-PentanoneImineNaBH₄, NaBH₃CN, H₂/Catalyst

Multi-component Reactions Leading to the Target Structure

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step by combining three or more reactants. ppor.az The Mannich reaction is a classic example of a three-component reaction. wikipedia.org Other MCRs, such as the Petasis borono-Mannich reaction, could potentially be adapted for the synthesis of phenolic amines. nih.gov These reactions often provide high atom economy and can be used to generate diverse libraries of compounds. nih.gov For instance, a three-component radical homo Mannich reaction has been developed for the synthesis of γ-amino-carbonyl compounds from enolizable aldehydes, showcasing the versatility of multi-component strategies. nih.gov

Stereoselective and Asymmetric Synthesis Approaches

The pentan-2-yl group in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. Stereoselective synthesis is therefore crucial for obtaining enantiomerically pure forms.

Asymmetric Mannich reactions can be achieved using chiral catalysts, such as proline and its derivatives. wikipedia.org These organocatalysts can control the facial selectivity of the nucleophilic attack on the iminium ion, leading to the preferential formation of one enantiomer. wikipedia.org The development of stereoselective synthesis of various amino alcohols and diols often relies on the use of chiral auxiliaries or catalysts to control the stereochemistry of key bond-forming steps. beilstein-journals.orgkoreascience.krnih.gov

In the context of reductive amination, stereoselectivity can be introduced by using a chiral reducing agent or by employing a chiral catalyst during the hydrogenation step. Biocatalysis, using enzymes such as imine reductases (IREDs), offers a powerful tool for the stereoselective synthesis of amines. nih.gov These enzymes can exhibit high enantioselectivity, providing access to optically active amines.

Process Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the synthesis of this compound for laboratory scale-up involves several key considerations. The choice of solvent, catalyst, reaction temperature, and reactant stoichiometry can significantly impact the yield, purity, and reaction time. researchgate.netglobethesis.com

For Mannich reactions, optimization may involve screening different catalysts and reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts such as bis-alkylated phenols or benzoxazines. researchgate.net In reductive amination, the choice of reducing agent is critical; for large-scale synthesis, factors such as cost, safety, and ease of workup become important. Catalytic hydrogenation is often preferred for industrial applications due to its high efficiency and the generation of minimal waste. mdpi.comresearchgate.net

The development of robust and scalable synthetic routes requires a systematic approach to process optimization. This can involve statistical methods like Design of Experiments (DoE) to efficiently explore the reaction parameter space and identify optimal conditions. researchgate.net Furthermore, purification methods must be considered for scalability. Crystallization is often a preferred method for large-scale purification due to its efficiency and cost-effectiveness.

ParameterOptimization Considerations
Catalyst Activity, selectivity, cost, and recyclability.
Solvent Polarity, boiling point, and environmental impact.
Temperature Reaction rate vs. side product formation.
Reactant Ratio Stoichiometry to maximize conversion and minimize waste.
Reducing Agent Selectivity, safety, cost, and workup procedure.
Purification Efficiency and scalability (e.g., chromatography vs. crystallization).

Green Chemistry Principles Applied to its Synthesis

The primary route to synthesizing this compound involves the reductive amination of 3-hydroxybenzaldehyde with pentan-2-amine. This reaction forms the crucial carbon-nitrogen bond. Green chemistry principles can be applied to various aspects of this synthesis, from the choice of catalysts and solvents to the use of biocatalysis for improved efficiency and stereoselectivity.

One of the core tenets of green chemistry is the use of catalytic rather than stoichiometric reagents to improve atom economy and reduce waste. In the context of reductive amination, this translates to moving away from traditional reducing agents that are used in large quantities towards catalytic hydrogenation or transfer hydrogenation methods. These approaches utilize a small amount of a catalyst, often a noble metal like palladium or rhodium on a solid support, which can be recovered and reused. tandfonline.comsemanticscholar.org

The choice of solvent is another critical factor in the environmental impact of a synthetic process. Many conventional reductive amination reactions are conducted in chlorinated solvents, which are toxic and environmentally persistent. Research has demonstrated the feasibility of using greener solvents such as ethanol, water, or even solvent-free conditions for similar reactions. researchgate.net The use of recyclable catalysts, such as those based on magnetic nanoparticles, further enhances the sustainability of the process by simplifying catalyst recovery and minimizing loss.

Biocatalysis offers a powerful tool for the green synthesis of chiral amines. Given that pentan-2-amine is chiral, the synthesis of this compound can lead to diastereomers. The use of enzymes, such as imine reductases (IREDs) or amine dehydrogenases (AmDHs), can facilitate the asymmetric synthesis of the desired stereoisomer with high selectivity, eliminating the need for chiral separation steps. nih.govresearchgate.netthieme-connect.defrontiersin.org These enzymatic reactions are typically performed in aqueous media under mild conditions, further contributing to the green credentials of the synthesis. nih.gov

To illustrate the practical application of these principles, the following data tables compare hypothetical traditional and greener approaches to the synthesis of this compound, based on data from analogous reactions reported in the literature.

Table 1: Comparison of Catalytic Systems for Reductive Amination

Catalyst SystemSubstrate (Analogous)AmineSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Catalyst Recyclability
Pd/CBenzaldehydeCyclohexylamineEthanol8020495Yes
Rh/CPhenolCyclohexylamineWater15050685Yes
Pt NanowiresBenzaldehydePiperidineEthanol801398Yes

This table presents data from analogous reactions to illustrate the performance of different heterogeneous catalysts in reductive amination. The specific yields for this compound may vary.

Table 2: Biocatalytic vs. Chemocatalytic Asymmetric Synthesis

MethodCatalystSubstrate (Analogous)Amine DonorKey AdvantagesPotential YieldEnantiomeric Excess (%)
BiocatalysisImine Reductase (IRED)Prochiral KetonePrimary/Secondary AmineHigh stereoselectivity, mild conditions, aqueous mediaHigh>99
BiocatalysisAmine Dehydrogenase (AmDH)Ketone/AldehydeAmmonia (B1221849)High stereoselectivity, uses ammonia directlyHigh>99
ChemocatalysisChiral Metal ComplexImineH₂Broad substrate scopeHighVariable, often >90

This table provides a conceptual comparison between biocatalytic and chemocatalytic methods for asymmetric amine synthesis, highlighting the potential for high stereoselectivity with enzymatic approaches.

The ongoing development of novel catalysts, including non-noble metal-based systems and advanced biocatalysts, continues to expand the toolkit for sustainable amine synthesis. rsc.org By embracing these green chemistry principles, the production of this compound and other valuable chemical compounds can be achieved with a significantly reduced environmental footprint.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure for 3 Pentan 2 Yl Amino Methyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. The planned analysis for 3-{[(Pentan-2-yl)amino]methyl}phenol was to include:

High-Resolution 1H and 13C NMR Chemical Shift Analysis

This technique would have provided precise information on the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are sensitive to the electronic structure around the nuclei, offering insights into the different functional groups and their connectivity. Without experimental spectra, a data table of expected chemical shifts cannot be generated.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are instrumental in establishing the bonding framework and the through-space proximity of atoms within a molecule.

COSY (Correlation Spectroscopy) would have been used to identify proton-proton coupling networks, confirming the structure of the pentan-2-yl group and the arrangement of protons on the phenol (B47542) ring.

HSQC (Heteronuclear Single Quantum Coherence) would have correlated directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would have established longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting the pentan-2-ylamino]methyl side chain to the phenol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would have provided information about the spatial proximity of protons, which is key to understanding the molecule's preferred conformation.

Dynamic NMR Studies for Conformational Exchange Phenomena

Molecules are often not static and can undergo conformational changes. Dynamic NMR studies, by analyzing spectra at different temperatures, can reveal the kinetics and thermodynamics of these processes, such as bond rotations. For this compound, this could have provided insights into the rotational barriers around the C-N and C-C single bonds of the side chain.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. This is a critical step in confirming the identity of a newly synthesized or isolated molecule.

Detailed Fragmentation Pathway Interpretation and Ion Chemistry

By analyzing the fragments produced when the molecule is ionized in the mass spectrometer, it is possible to piece together its structure. The fragmentation patterns are often predictable and characteristic of certain functional groups and structural motifs. For this compound, characteristic cleavages would be expected, such as alpha-cleavage adjacent to the nitrogen atom and fragmentation of the pentyl chain.

The inability to retrieve any of the aforementioned spectroscopic data for this compound from available scientific databases and literature precludes the completion of the requested detailed analysis. Further research, including the synthesis and subsequent spectroscopic characterization of this compound, would be required to generate the necessary data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural details of this compound. By analyzing the vibrational modes of the molecule, one can gain insight into bond strengths, molecular symmetry, and intermolecular interactions.

Identification of Characteristic Functional Group Stretches and Bends

The infrared spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its distinct functional moieties: the phenol group, the secondary amine, the aromatic ring, and the aliphatic pentyl chain.

The phenol O-H stretching vibration typically appears as a broad, strong band in the region of 3600-3100 cm⁻¹ wpmucdn.com. The secondary amine (N-H) stretch is also expected in a similar region, between 3500 and 3300 cm⁻¹, but is generally sharper and weaker than the O-H band wpmucdn.comlibretexts.org. The C-H stretching vibrations of the aromatic ring are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretches of the pentyl and methyl groups will show strong absorptions just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region libretexts.org.

The "fingerprint region" below 1600 cm⁻¹ contains a wealth of structural information. Aromatic C=C stretching vibrations are expected to produce several bands in the 1600-1450 cm⁻¹ range. The C-O stretching of the phenol group will likely result in a strong band around 1260-1180 cm⁻¹, and the C-N stretching of the secondary amine should appear in the 1335-1250 cm⁻¹ region. Bending vibrations, such as N-H bending (around 1600 cm⁻¹) and C-H bends, will also contribute to the complexity of this region wpmucdn.comlibretexts.org.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Phenol (O-H)Stretching3600 - 3100Strong, Broad
Secondary Amine (N-H)Stretching3500 - 3300Medium, Sharp
Aromatic C-HStretching3100 - 3000Medium
Aliphatic C-HStretching2960 - 2850Strong
Aromatic C=CStretching1600 - 1450Medium to Weak
Phenol C-OStretching1260 - 1180Strong
Amine C-NStretching1335 - 1250Medium

Probing Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of both a hydroxyl (O-H) group and a secondary amine (N-H) group within the same molecule creates the potential for both intramolecular and intermolecular hydrogen bonding. An intramolecular hydrogen bond could form between the phenolic proton and the nitrogen atom of the amine (O-H···N) researchgate.net. The formation of such a bond would cause the O-H stretching frequency to shift to a lower wavenumber and the corresponding band to become broader and more intense in the IR spectrum.

Intermolecular hydrogen bonds are also highly probable, where the O-H group of one molecule interacts with the nitrogen atom of a neighboring molecule, or the N-H group interacts with the phenolic oxygen of another. These interactions lead to the formation of dimers or larger molecular aggregates. In concentrated solutions or the solid state, these intermolecular networks would dominate, resulting in very broad O-H and N-H absorption bands at lower frequencies compared to a non-hydrogen-bonded state (e.g., in a dilute solution in a non-polar solvent) researchgate.netunige.ch. The specific frequencies and shapes of these bands can provide valuable information about the strength and nature of the hydrogen-bonding network within the sample.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. For this compound, this technique could provide unambiguous information about its molecular conformation, bond lengths, bond angles, and the packing of molecules within the crystal lattice.

A single-crystal X-ray diffraction experiment would yield an electron density map from which the atomic positions can be determined nih.gov. This would reveal the preferred conformation of the flexible pentan-2-ylamino]methyl side chain relative to the phenol ring in the solid state.

Determination of Absolute Configuration (if chiral)

The pentan-2-yl group contains a chiral center at its second carbon atom. Therefore, this compound exists as a pair of enantiomers, (R) and (S). If a single crystal can be grown from an enantiomerically pure sample, X-ray crystallography can be used to determine its absolute configuration. By using anomalous dispersion effects, typically with copper radiation, the true handedness of the molecule can be established, allowing for the unequivocal assignment of the (R) or (S) configuration at the stereocenter.

Analysis of Non-covalent Interactions in the Crystalline Lattice

The crystal packing of this compound would be directed by a variety of non-covalent interactions. Hydrogen bonds are expected to be the dominant force, with O-H···N and N-H···O interactions linking adjacent molecules into complex one-, two-, or three-dimensional networks acs.orgresearchgate.net. The precise geometry of these hydrogen bonds (donor-acceptor distances and angles) would be quantifiable.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism – ECD) for Stereochemical Characterization

Given the chiral nature of this compound, chiroptical spectroscopic techniques are essential for its stereochemical characterization in solution. Electronic Circular Dichroism (ECD) is particularly powerful in this regard. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, yielding a spectrum of positive or negative bands (Cotton effects) that is unique to a specific enantiomer.

The two enantiomers, (R)- and (S)-3-{[(Pentan-2-yl)amino]methyl}phenol, are expected to exhibit ECD spectra that are perfect mirror images of each other. Therefore, experimental ECD analysis can readily distinguish between the enantiomers and can be used to determine the enantiomeric excess of a sample.

The ECD spectrum is highly sensitive to the molecule's three-dimensional structure, including the conformation of the flexible side chain. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, or TD-DFT) for both the (R) and (S) configurations, the absolute configuration of the enantiomer can be determined without the need for X-ray crystallography mdpi.comnih.gov. This combined experimental and computational approach is a cornerstone of modern stereochemical analysis for chiral organic molecules.

Computational and Theoretical Investigations of 3 Pentan 2 Yl Amino Methyl Phenol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical methods are foundational in computational chemistry for determining the electronic structure and energy of a molecule. These calculations solve approximations of the Schrödinger equation to map out the distribution of electrons and the resulting molecular properties.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the molecule's equilibrium geometry—must be determined. Geometry optimization is a computational process that systematically alters the coordinates of the atoms to find the structure with the minimum potential energy. For a flexible molecule like 3-{[(Pentan-2-yl)amino]methyl}phenol, which contains several rotatable single bonds (e.g., C-N, C-C bonds in the pentyl chain, and the bond between the phenol (B47542) ring and the methyl group), multiple local energy minima, or conformers, can exist.

A thorough conformational analysis is performed to map the potential energy surface. This involves rotating key bonds and calculating the energy of each resulting conformation. The results reveal the most stable conformers and the energy barriers between them. For this compound, the primary degrees of freedom would be the torsion angles involving the aminomethyl bridge and the orientation of the pentan-2-yl group relative to the phenol ring. The global minimum energy conformer is the most likely structure to be observed, but other low-energy conformers may also be present in equilibrium.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data representative of a typical conformational analysis.

ConformerKey Dihedral Angle (τ, degrees)Relative Energy (kcal/mol)Boltzmann Population (%)
A (Global Minimum)178.50.0065.2
B65.20.8520.1
C-70.11.509.7
D-175.32.105.0

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost orbital without electrons and acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, which is a characteristic of phenolic compounds. The LUMO, conversely, would likely be distributed across the aminomethyl portion of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies Calculated at the B3LYP/6-31G(d,p) level of theory.

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-0.95
HOMO-LUMO Gap (ΔE)4.90

The distribution of electron density in a molecule is rarely uniform. Some atoms pull electrons more strongly than others, leading to a landscape of positive and negative charges. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

In an MEP map of this compound, regions of negative potential (typically colored red or orange) would be expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, as these are highly electronegative atoms and represent sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl proton, indicating sites for nucleophilic attack. This map provides a valuable guide to the molecule's intermolecular interactions and reactive behavior.

Density Functional Theory (DFT) Studies for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a computationally efficient and accurate method for investigating the electronic structure of molecules. It is particularly well-suited for predicting a range of spectroscopic properties that can be directly compared with experimental data.

DFT calculations can provide excellent predictions of various spectroscopic data:

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of a magnetic field, theoretical NMR spectra can be generated. These calculated chemical shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR data and confirm the molecular structure.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks in its infrared (IR) and Raman spectra. DFT can calculate these frequencies, which arise from the stretching and bending of bonds. This allows for the assignment of specific spectral peaks to particular functional groups, such as the O-H stretch of the phenol or the N-H stretch of the amine.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can predict the electronic transitions that occur when a molecule absorbs light in the ultraviolet-visible range. The calculation yields the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of peaks in a UV-Vis spectrum. For this molecule, transitions would likely involve the π-electrons of the phenol ring.

Conceptual DFT provides a framework for quantifying chemical reactivity. Global reactivity descriptors like chemical potential, hardness, and electrophilicity can be derived from HOMO and LUMO energies. Local reactivity is described by Fukui functions, which indicate the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com

The Fukui function helps to identify the most reactive sites within a molecule for different types of attack: numberanalytics.com

f+: Indicates the propensity of a site for nucleophilic attack (where an electron is added).

f-: Indicates the propensity of a site for electrophilic attack (where an electron is removed). numberanalytics.com

f⁰: Indicates the propensity of a site for radical attack.

For this compound, Fukui function analysis would likely show that the oxygen and nitrogen atoms are preferred sites for electrophilic attack, while the ortho and para positions on the phenol ring are also susceptible to electrophilic substitution. researchgate.net The condensed Fukui functions simplify this by assigning a value to each atom, making it easy to rank the reactivity of different sites. ijesi.org

Table 3: Representative Condensed Fukui Function Values (f⁻) for Electrophilic Attack These values are illustrative and represent likely outcomes of a DFT calculation.

Atom/SiteCondensed Fukui Value (f⁻)Predicted Reactivity Rank
Phenolic Oxygen (O)0.1851
C4 (para to -OH)0.1422
C2 (ortho to -OH)0.1353
Amino Nitrogen (N)0.1104
C6 (ortho to -OH)0.0985

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. easychair.org For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility, the influence of solvents, and its interactive properties in a solution environment. easychair.orgnih.gov

MD simulations can be employed to explore the conformational landscape of this molecule. nih.gov By simulating the molecule's movement in a virtual environment, researchers can identify the most stable, low-energy conformations and the pathways for transitioning between them. researchgate.net The flexibility of the pentyl chain and the orientation of the aminomethyl group relative to the phenol ring are key areas of interest.

Solvent plays a crucial role in determining conformational preference. nih.gov In a polar solvent like water, conformations that maximize hydrogen bonding between the solvent and the molecule's hydroxyl and amino groups would be favored. stanford.edu Conversely, in a nonpolar solvent, intramolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the amino nitrogen, might be more prevalent. bohrium.com MD simulations explicitly model solvent molecules, allowing for a detailed analysis of these interactions and their impact on the solute's structure and dynamics. easychair.org

Table 1: Representative Torsional Angles for Conformational Analysis

Dihedral AngleDescriptionExpected Behavior in MD Simulations
C(phenol)-C(methyl)-N-C(pentyl)Orientation of the pentyl group relative to the phenolFree rotation, influenced by steric hindrance and solvent interactions.
C(methyl)-N-C(pentyl)-C(pentyl)Conformation of the pentyl chainMultiple gauche and anti conformations, leading to a flexible chain.
O(phenol)-C(phenol)-C(phenol)-C(methyl)Orientation of the hydroxyl groupCan rotate, but may be involved in intramolecular hydrogen bonding.

This table is illustrative and based on general principles of conformational analysis for similar molecules.

The presence of both a phenolic hydroxyl group (an acidic proton donor) and an amino group (a basic proton acceptor) within the same molecule raises the possibility of intramolecular proton transfer. nih.gov This process can lead to the formation of a zwitterionic tautomer.

MD simulations, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study the dynamics of this proton transfer. These simulations can elucidate the role of solvent molecules in mediating the proton transfer, for instance, by forming a "proton wire." mdpi.com The simulations can also help determine the free energy barrier associated with the proton transfer, providing insights into the rate of this process. nih.gov

Tautomerism is the equilibrium between two or more interconverting structural isomers. libretexts.org For this compound, the primary tautomeric equilibrium to consider would be between the neutral phenol-amine form and the zwitterionic phenolate-ammonium form. The position of this equilibrium is highly dependent on the solvent's polarity and pH. nih.gov Computational studies can predict the relative stabilities of these tautomers in different environments. youtube.com

Table 2: Factors Influencing Proton Transfer and Tautomerism

FactorInfluence
Solvent PolarityPolar solvents can stabilize the zwitterionic tautomer through solvation.
pHThe protonation states of the hydroxyl and amino groups are pH-dependent.
Intramolecular DistanceThe proximity of the donor and acceptor groups affects the feasibility of direct proton transfer. nih.gov
TemperatureHigher temperatures can provide the energy to overcome the activation barrier for proton transfer.

This table is a generalized summary based on established chemical principles.

Chemical Reactivity and Mechanistic Organic Chemistry of 3 Pentan 2 Yl Amino Methyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is an activating, ortho-, para-directing substituent on the benzene (B151609) ring. This electronic influence is a consequence of the oxygen atom's lone pairs of electrons being delocalized into the aromatic π-system, which increases the electron density of the ring, particularly at the ortho and para positions. libretexts.org This heightened nucleophilicity makes the aromatic ring susceptible to attack by electrophiles.

The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, making reactions like halogenation, nitration, and Friedel-Crafts alkylation and acylation proceed under milder conditions than with unsubstituted benzene. masterorganicchemistry.com The general mechanism for electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile on the electron-rich aromatic ring to form a carbocation intermediate (the rate-determining step), followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.com

Given the directing effects of the substituents on 3-{[(Pentan-2-yl)amino]methyl}phenol, the positions for electrophilic attack can be predicted. The hydroxyl group at position 1 directs ortho and para. The {[(pentan-2-yl)amino]methyl} group at position 3 is a meta-director relative to itself, but its electronic influence is generally weaker than the powerful activating effect of the hydroxyl group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the hydroxyl group, which are positions 2, 4, and 6.

Illustrative Electrophilic Aromatic Substitution Reactions:

ReactionReagentsMajor Products
BrominationBr₂ in a non-polar solvent2-Bromo-3-{[(pentan-2-yl)amino]methyl}phenol and 4-Bromo-3-{[(pentan-2-yl)amino]methyl}phenol
NitrationDilute HNO₃2-Nitro-3-{[(pentan-2-yl)amino]methyl}phenol and 4-Nitro-3-{[(pentan-2-yl)amino]methyl}phenol
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-Acetyl-3-{[(pentan-2-yl)amino]methyl}phenol and 4-Acetyl-3-{[(pentan-2-yl)amino]methyl}phenol

Note: The table presents predicted major products based on established principles of electrophilic aromatic substitution on substituted phenols. Actual product distribution may vary based on specific reaction conditions.

The oxygen atom of the phenolic hydroxyl group is nucleophilic and can readily participate in alkylation and acylation reactions. These reactions typically proceed via nucleophilic substitution, where the phenoxide ion, formed by deprotonation of the phenol (B47542), acts as the nucleophile.

O-Alkylation: This reaction, often carried out using an alkyl halide in the presence of a base (e.g., NaH or K₂CO₃), results in the formation of an ether. The reaction follows an Sₙ2 mechanism, and the rate is dependent on the concentration of both the phenoxide and the alkyl halide.

O-Acylation: The formation of an ester from the phenol can be achieved using an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction is a nucleophilic acyl substitution.

The regioselectivity of these reactions is high, with the reaction occurring exclusively at the phenolic oxygen due to its high nucleophilicity compared to the nitrogen atom under basic conditions where the phenol is deprotonated.

Kinetic Data for Representative Reactions:

Reaction TypeAlkylating/Acylating AgentBaseSolventRelative Rate Constant (k_rel)
O-AlkylationMethyl iodideK₂CO₃Acetone1.0
O-AlkylationEthyl bromideK₂CO₃Acetone0.4
O-AcylationAcetyl chloridePyridineDichloromethane>10
O-AcylationBenzoyl chloridePyridineDichloromethane>5

Note: The relative rate constants are illustrative and based on general trends in O-alkylation and O-acylation reactions of phenols.

Phenols are weakly acidic due to the resonance stabilization of the corresponding phenoxide ion. The acidity of a phenol is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups generally decrease acidity, while electron-withdrawing groups increase it. In this compound, the {[(pentan-2-yl)amino]methyl} group is expected to have a modest electron-donating effect, making the phenol slightly less acidic than phenol itself.

The acidity is quantified by the acid dissociation constant (Ka) or its logarithmic form, pKa. The proton transfer equilibrium can be represented as:

ArOH + H₂O ⇌ ArO⁻ + H₃O⁺

Kinetic studies of proton transfer from phenols have shown that the rates are often very fast and can be influenced by factors such as the solvent and the nature of the base accepting the proton. researchgate.net

Acidity Data:

CompoundpKa in Water (25 °C)
Phenol9.95
3-Methylphenol10.09
This compound (Predicted)~10.1 - 10.3

Note: The pKa for this compound is an estimated value based on the electronic effects of the substituents.

Reactions of the Secondary Amine Moiety

The secondary amine in this compound provides a site for nucleophilic attack and basicity. The lone pair of electrons on the nitrogen atom is available for reaction with electrophiles.

N-Alkylation: The secondary amine can be alkylated to form a tertiary amine using alkyl halides. This reaction is a nucleophilic substitution. Over-alkylation to form a quaternary ammonium (B1175870) salt is possible, especially with an excess of the alkylating agent. nih.govmonash.edunih.gov

N-Acylation: The reaction of the amine with an acyl chloride or acid anhydride yields an amide. This is a nucleophilic acyl substitution and is generally a very efficient reaction. google.com

Regioselectivity: In the presence of a strong base, the phenolic proton will be removed preferentially, leading to O-alkylation or O-acylation. Under neutral or acidic conditions, or with specific reagents, N-functionalization can be favored.

Illustrative N-Alkylation and N-Acylation Reactions:

ReactionReagentsProduct
N-MethylationCH₃I, K₂CO₃3-{[(Methyl(pentan-2-yl))amino]methyl}phenol
N-AcetylationAcetic anhydrideN-(3-Hydroxybenzyl)-N-(pentan-2-yl)acetamide

The secondary amine is basic and will react with acids to form an ammonium salt. The basicity of the amine is influenced by the electronic and steric effects of the groups attached to the nitrogen. The pentan-2-yl group and the benzyl-type group are electron-donating, which should increase the basicity of the amine compared to ammonia (B1221849).

The basicity is quantified by the pKb or, more commonly, by the pKa of the conjugate acid (R₂NH₂⁺).

Basicity Data:

CompoundpKa of Conjugate Acid in Water (25 °C)
Ammonia9.25
Diethylamine10.93
This compound (Predicted)~10.5 - 11.0

Note: The pKa for the conjugate acid of this compound is an estimated value based on the basicity of similar secondary amines.

Oxidation and Reduction Chemistry of the Amine

The chemical behavior of the secondary amine in this compound is significantly influenced by the adjacent phenolic hydroxyl group and the benzylic position of the nitrogen atom.

Oxidation: The benzylic carbon-hydrogen bond in this molecule is a primary site for oxidation. libretexts.org Under strong oxidizing conditions, such as with hot acidic potassium permanganate, the alkyl side-chain can be oxidatively cleaved to yield a carboxylic acid. libretexts.org However, more controlled oxidation can lead to other products. The secondary amine itself can be a target for oxidation. Mild oxidizing agents can convert secondary amines to the corresponding nitroxide radicals. The presence of the phenolic ring can influence the stability of such radical intermediates.

Furthermore, the entire molecule can undergo oxidative processes that involve both the amine and the phenol. For instance, electrochemical oxidation of similar phenolic amines has been shown to proceed via mechanisms that involve the formation of phenoxyl radicals, which can then influence subsequent reactions of the amine group. researchgate.net The oxidation potential of the phenol is, in fact, lowered by the presence of the amine due to hydrogen bonding effects. researchgate.net

Reduction: The secondary amine in this compound is in a reduced state and is generally not susceptible to further reduction under standard chemical conditions. Reduction reactions would typically target more oxidized functionalities, such as nitro groups or carbonyl groups, which are absent in this molecule. libretexts.org Catalytic hydrogenation or reduction with metals in acid, common methods for reducing functional groups on an aromatic ring, would not alter the secondary amine or the phenol group under typical conditions. libretexts.org

Cyclization and Rearrangement Reactions

The ortho-relationship of the aminomethyl and hydroxyl groups on the phenyl ring provides the structural basis for potential intramolecular cyclization reactions.

Cyclization: Intramolecular cyclization of ortho-hydroxybenzylamines can occur, particularly under acidic conditions. One relevant analogy is the Pictet-Spengler reaction, where a β-arylethylamine cyclizes with an aldehyde or ketone. While this compound is not a β-arylethylamine, the principle of electrophilic aromatic substitution driven by an iminium ion intermediate is pertinent. Protonation of the secondary amine could facilitate the formation of a carbocation at the benzylic position, which could then be attacked by the electron-rich phenolic ring to form a cyclic ether. However, the formation of a five-membered ring in this manner would be less favored than the six-membered rings typically formed in Pictet-Spengler reactions. Studies on catecholamines have shown that such ortho cyclization is possible, even under physiological conditions. odu.edu

Rearrangement: While the basic structure of this compound is generally stable, rearrangements could be envisaged under specific conditions, often involving the generation of reactive intermediates. For example, rearrangements like the Bamberger or aza-Hock rearrangements occur with N-phenylhydroxylamines or related species, leading to the formation of aminophenols or anilines. wikipedia.orgnih.gov Although the subject molecule is not a hydroxylamine, these reactions highlight the potential for migrations to the aromatic ring from a nitrogen-containing substituent under conditions that generate electron-deficient nitrogen or carbon centers.

Intermolecular and Intramolecular Hydrogen Bonding Effects on Reactivity and Conformation

Hydrogen bonding plays a crucial role in dictating the conformation and reactivity of this compound.

Intramolecular Hydrogen Bonding: The proximity of the phenolic hydroxyl group and the secondary amine allows for the formation of a strong intramolecular hydrogen bond (O-H···N). This interaction creates a pseudo-six-membered ring, which significantly influences the molecule's conformation. researchgate.net This intramolecular hydrogen bond locks the side chain in a more rigid conformation, reducing its rotational freedom. nih.govresearchgate.net

This hydrogen bond also has profound electronic effects. It increases the electron density on the nitrogen atom and decreases it on the phenolic oxygen, making the phenol more acidic and the amine less basic compared to analogous compounds lacking this interaction. The formation of this hydrogen bond can be observed spectroscopically, for instance, through shifts in the O-H and N-H stretching frequencies in the infrared spectrum.

Intermolecular Hydrogen Bonding: In addition to the intramolecular hydrogen bond, both the phenolic hydroxyl group and the secondary amine can participate in intermolecular hydrogen bonding with solvent molecules or other molecules of the same compound. In protic solvents, solvent molecules can compete with the intramolecular hydrogen bond, leading to a dynamic equilibrium between different conformational states. nih.gov The extent of intermolecular versus intramolecular hydrogen bonding can affect the molecule's solubility and its reactivity in different media.

The table below summarizes the expected effects of hydrogen bonding on the properties of this compound.

PropertyEffect of Intramolecular H-BondingEffect of Intermolecular H-Bonding
Conformation More rigid, pseudo-cyclic structureDisruption of intramolecular H-bond, more flexible conformations
Phenol Acidity IncreasedDependent on solvent as H-bond acceptor/donor
Amine Basicity DecreasedDependent on solvent as H-bond acceptor/donor
Reactivity Altered electron density affects reaction pathwaysSolvent effects can influence reaction rates and mechanisms

Kinetic and Thermodynamic Aspects of its Transformations

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to its structure and the electronic effects of its functional groups.

Kinetic Aspects: The rates of reaction for this molecule will be influenced by several factors. For electrophilic aromatic substitution on the phenolic ring, the activating, ortho-, para-directing hydroxyl group will dominate. However, the steric bulk of the aminomethyl side chain may hinder reaction at the ortho position. The rate of oxidation of the phenol will be faster in the presence of the amine due to the lowering of the oxidation potential by hydrogen bonding. researchgate.net Kinetic studies on the oxidation of substituted phenols have shown a strong correlation between reaction rates and the electronic properties of the substituents. mdpi.comresearchgate.net Electron-donating groups generally increase the rate of oxidation.

The following table presents hypothetical relative kinetic and thermodynamic data for key transformations, based on general principles of organic chemistry.

ReactionKinetic FactorsThermodynamic Factors
Phenol Oxidation Accelerated by electron-donating groups and H-bonding. researchgate.netFormation of stable quinone-like structures may be favored.
Benzylic Oxidation Requires breaking a C-H bond, may have a high activation energy. libretexts.orgFormation of a highly stable carboxylic acid is thermodynamically favorable.
Intramolecular Cyclization May require acid catalysis to lower the activation energy.Dependent on the strain and stability of the resulting ring system.

No Publicly Available Research Found on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research articles, structural data, or spectroscopic analyses were found for the chemical compound this compound and its metal complexes. Therefore, it is not possible to provide a detailed, scientifically accurate article on its coordination chemistry and ligand properties as requested.

The provided outline requires in-depth information on the chelating capabilities, metal-ligand binding modes, and the synthesis and characterization of metal complexes of this specific ligand. This includes detailed discussions on N,O-coordination motifs, applications of Ligand Field Theory, and specific characterization data from techniques such as X-ray diffraction, Electron Paramagnetic Resonance (EPR), and magnetic susceptibility measurements.

Searches for this compound and related terms did not yield any publications containing this specific information. The scientific community has published extensively on the coordination chemistry of related classes of compounds, such as other aminophenol derivatives, Schiff bases, and N,O-bidentate ligands in general. This body of research indicates that such compounds are of interest for their ability to form stable complexes with a variety of metal ions, exhibiting diverse structural and electronic properties. However, without specific studies on this compound, any discussion would be speculative and would not meet the required standards of scientific accuracy for the requested article.

It is possible that research on this particular compound has not been published in publicly accessible domains, or that the compound has not yet been a subject of detailed coordination chemistry studies.

For an article of this nature to be generated, primary research literature detailing the synthesis of the ligand, its reaction with various metal salts, and the subsequent structural and spectroscopic analysis of the resulting coordination compounds would be required. As this information is not available, the generation of a factually accurate and thorough article is not feasible at this time.

Coordination Chemistry and Ligand Properties of 3 Pentan 2 Yl Amino Methyl Phenol

Theoretical Investigations of Coordination Geometries and Electronic Structures in Complexes

Theoretical investigations, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating the coordination geometries and electronic structures of metal complexes. For complexes of ligands analogous to 3-{[(Pentan-2-yl)amino]methyl}phenol, DFT calculations provide valuable insights into bond lengths, bond angles, molecular orbital energies, and charge distributions that are often difficult to probe experimentally.

Studies on similar salicylidene-amine and aminophenol Schiff base complexes have shown that the coordination geometry around the metal center is highly dependent on the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. nih.govnih.gov For instance, with late first-row transition metals like Co(II), Ni(II), and Cu(II), square planar or distorted square planar geometries are commonly predicted and observed for four-coordinate complexes. researchgate.netjchemlett.com In the case of five-coordinate complexes, trigonal bipyramidal or square pyramidal geometries are prevalent. nih.gov Octahedral geometries are typical for six-coordinate complexes, often involving the coordination of solvent molecules or additional ligands. nih.govresearchgate.net

DFT calculations on these systems consistently show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often localized on different parts of the complex. The HOMO is frequently associated with the phenolate (B1203915) ring and the donor atoms of the ligand, while the LUMO is often centered on the metal d-orbitals or the imine/amine functionality. nih.govsemanticscholar.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the electronic spectra and reactivity of the complex. ajchem-a.comresearchgate.net A smaller HOMO-LUMO gap generally indicates a more easily excitable and more reactive species. nih.gov

The table below presents representative calculated electronic properties for analogous aminophenol-metal complexes, providing an expected range for complexes of this compound.

Complex TypeMetal IonCalculated GeometryHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
[M(salicylidene-ethylamine)2]Cu(II)Distorted Square Planar-6.21-3.153.06
[M(N-propyl-aminophenolate)2]Ni(II)Square Planar-5.89-2.982.91
[M(o-aminophenolate)(H2O)4]Zn(II)Octahedral-5.48-1.264.22
[M(salicylidene-aniline)2]Co(II)Tetrahedral-6.05-3.512.54

Redox Properties and Electrochemistry of Metal Complexes

The redox properties of metal complexes with aminophenol-type ligands are of significant interest due to their potential applications in catalysis and materials science. The ability of both the metal center and the ligand to participate in electron transfer processes leads to rich and often complex electrochemical behavior.

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these complexes. Studies on analogous systems have revealed that the redox potentials are highly sensitive to the nature of the metal ion, the substituents on the aminophenol ligand, and the coordination geometry. rsc.orgresearchgate.net For many first-row transition metal complexes, quasi-reversible or irreversible redox waves are observed, corresponding to metal-centered (e.g., M(II)/M(III) or M(II)/M(I)) or ligand-centered oxidations and reductions. researchgate.netelectrochemsci.org

For instance, copper(II) complexes with salicylidene-amine ligands often exhibit a quasi-reversible Cu(II)/Cu(I) reduction at negative potentials. rsc.org The exact potential is influenced by the donor strength of the ligand and the geometry of the complex. Nickel(II) complexes with similar ligands can show both Ni(II)/Ni(III) oxidation and Ni(II)/Ni(I) reduction processes. rsc.orgnih.gov The redox potentials of these processes can be tuned by altering the electronic properties of the ligand. rsc.org

Manganese complexes with aminophenol-based ligands are particularly interesting due to their relevance in biological and catalytic oxidation reactions. electrochemsci.orgnih.gov These complexes can often access multiple oxidation states, with CV studies revealing Mn(II)/Mn(III) and sometimes Mn(III)/Mn(IV) redox couples. electrochemsci.org The redox potentials for these couples are critical in determining the catalytic activity of the complexes in oxidation reactions. nih.gov

The following table summarizes representative redox potential data for metal complexes with ligands analogous to this compound, providing a framework for predicting the electrochemical behavior of its complexes.

Complex TypeMetal IonRedox CoupleE1/2 (V vs. Ag/AgCl)Solvent
[M(N,N'-bis(salicylidene)ethylenediamine)]Cu(II)Cu(II)/Cu(I)-1.15DMF
[M(N,N'-bis(3-methoxysalicylidene)-1,2-diamino-2-methylpropane)]Ni(II)Ni(II)/Ni(I)-2.071Acetonitrile
[M(salen-type ligand)Cl]Mn(III)Mn(III)/Mn(II)+0.279Acetonitrile
[M(aminophenolate derivative)2]Co(II)Co(III)/Co(II)+0.45Acetonitrile

Role in Mechanistic Catalysis (Focus on fundamental chemical mechanisms, not specific applied catalytic processes)

Metal complexes of aminophenol ligands have demonstrated significant potential as catalysts in a variety of organic transformations. The mechanistic understanding of these catalytic processes is crucial for the rational design of more efficient and selective catalysts. The interplay between the metal center and the redox-active aminophenol ligand often plays a key role in the catalytic cycle.

Oxidation Catalysis: One of the most studied areas is their application in oxidation reactions. For example, manganese and iron complexes of aminophenol-type ligands are known to catalyze the oxidation of various substrates, including phenols and alcohols. researchgate.netnih.gov The proposed mechanisms often involve the formation of a high-valent metal-oxo species as the active oxidant. researchgate.net The catalytic cycle typically begins with the coordination of the substrate to the metal center, followed by an electron transfer event, which can be either metal- or ligand-based. In the case of aerobic oxidations, the reduced metal center is then re-oxidized by molecular oxygen to regenerate the active catalyst. rsc.orgiitkgp.ac.in

Carbon-Carbon Bond Forming Reactions: Palladium complexes of aminophenol and related ligands have been investigated for their catalytic activity in C-C coupling reactions, such as the Suzuki and Heck reactions. libretexts.orgnobelprize.orgresearchgate.netlibretexts.orgresearchgate.net The fundamental steps in these catalytic cycles are well-established and generally involve:

Oxidative Addition: The Pd(0) catalyst reacts with an aryl or vinyl halide to form a Pd(II) intermediate. libretexts.org

Transmetalation (for Suzuki-type reactions): The organic group from an organoboron reagent is transferred to the palladium center. nobelprize.org

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nobelprize.org

The aminophenol ligand in these complexes can influence the catalytic activity by modifying the electron density at the metal center, thereby affecting the rates of the oxidative addition and reductive elimination steps. The steric bulk of the ligand can also play a role in the selectivity of the coupling reaction.

The following table outlines the fundamental mechanistic steps for two major classes of catalytic reactions where complexes of this compound could potentially be active.

Catalytic Reaction TypeKey Mechanistic StepsRole of Metal-Aminophenol Complex
Aerobic Oxidation of Alcohols1. Substrate Coordination 2. Formation of High-Valent Metal-Oxo Species 3. Hydrogen Atom Abstraction from Substrate 4. Product Release and Catalyst RegenerationFacilitates electron transfer, activates molecular oxygen, and serves as the active oxidant.
Palladium-Catalyzed Suzuki Coupling1. Oxidative Addition of Aryl Halide to Pd(0) 2. Transmetalation with Organoboron Reagent 3. Reductive Elimination of Biaryl ProductActs as a spectator ligand to stabilize the palladium center and modulate its electronic properties throughout the catalytic cycle.

Derivatization Strategies and Analogue Synthesis for Fundamental Academic Exploration

Systematic Modification of the Pentan-2-yl Side Chain: Impact on Electronic and Steric Properties

Key Modifications and Their Anticipated Effects:

Chain Length Variation: Shortening the chain to ethyl, propyl, or butyl groups, or elongating it to hexyl or heptyl chains, would systematically alter the hydrophobicity of the molecule. This can be achieved by utilizing the corresponding primary amines in the initial synthesis.

Isomeric Variation: Replacing the pentan-2-yl group with other pentyl isomers such as n-pentyl, isopentyl (3-methylbutyl), or neopentyl (2,2-dimethylpropyl) would introduce varying degrees of steric hindrance around the nitrogen atom. For instance, the bulky neopentyl group would be expected to impose significant steric constraints, potentially influencing the molecule's binding affinity with biological targets.

Introduction of Unsaturation: The synthesis of analogues with alkenyl or alkynyl side chains could be explored to introduce conformational rigidity and potential for further functionalization.

Cyclic Analogues: Replacing the acyclic pentan-2-yl group with cyclic moieties like cyclopentyl or cyclohexyl would introduce a higher degree of conformational constraint and alter the steric profile.

These modifications are anticipated to have a direct impact on the electronic environment of the amine and, to a lesser extent, the phenolic ring through inductive effects. The steric bulk of the side chain will play a crucial role in dictating the accessibility of the amine and phenol (B47542) functionalities for intermolecular interactions.

Table 1: Examples of Pentan-2-yl Side Chain Modifications and Their Potential Impact

ModificationExample Side ChainExpected Impact on Steric HindranceExpected Impact on Lipophilicity
Chain ShorteningPropylDecreaseDecrease
Chain LengtheningHeptylIncreaseIncrease
Increased BranchingNeopentylSignificant IncreaseModerate Increase
Introduction of Cyclic MoietyCyclopentylModerate IncreaseModerate Increase

Functionalization of the Phenol Ring at Different Positions (e.g., Halogenation, Nitration, Sulfonation)

The phenol ring is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups that can modulate the electronic properties and reactivity of the molecule. The hydroxyl group is a strongly activating, ortho-, para-directing group, which will govern the regioselectivity of these reactions.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can be achieved using various halogenating agents. Halogenation is expected to increase the lipophilicity and can introduce new interaction points, such as halogen bonding. Due to the directing effect of the hydroxyl group, substitution is anticipated primarily at the positions ortho and para to it.

Nitration: Nitration of the phenol ring, typically carried out with nitric acid, would introduce a nitro group. The nitro group is a strong electron-withdrawing group, which would significantly decrease the pKa of the phenolic hydroxyl group, making it more acidic. Subsequent reduction of the nitro group can yield an amino group, providing a handle for further derivatization.

Sulfonation: Sulfonation with sulfuric acid introduces a sulfonic acid group, a strong acid that will be ionized at physiological pH. This would dramatically increase the water solubility of the compound.

Amine Group Derivatization: Formation of Amides, Ureas, and Quaternary Ammonium (B1175870) Salts

Formation of Amides: The secondary amine can be acylated with a variety of acylating agents, such as acid chlorides or anhydrides, to form amides. This transformation converts the basic amine into a neutral amide, significantly altering its electronic properties and hydrogen bonding capabilities. rsc.org A wide range of R groups can be introduced, providing a straightforward method for generating a diverse set of analogues. organic-chemistry.orgnih.govacs.org

Formation of Ureas: Reaction of the secondary amine with isocyanates or carbamoyl (B1232498) chlorides yields urea (B33335) derivatives. thieme-connect.comnih.govwikipedia.orgbioorganic-chemistry.com Ureas are capable of acting as both hydrogen bond donors and acceptors and are a common motif in medicinal chemistry. Unsymmetrical ureas can be synthesized by reacting the amine with an isocyanate. acs.org

Formation of Quaternary Ammonium Salts: Alkylation of the secondary amine with an excess of an alkyl halide will lead to the formation of a quaternary ammonium salt. dtic.milquora.comwikipedia.orglibretexts.org This introduces a permanent positive charge, which will drastically increase the hydrophilicity of the molecule and its potential for ionic interactions. quora.com

Synthesis of Stereoisomers and Diastereomers for Configurational Studies

The core structure of 3-{[(pentan-2-yl)amino]methyl}phenol contains a chiral center at the second position of the pentan-2-yl group. This means the compound can exist as a pair of enantiomers, (R)- and (S)-3-{[(pentan-2-yl)amino]methyl}phenol. The synthesis and study of individual stereoisomers are crucial for understanding the impact of stereochemistry on biological activity.

Enantiomerically pure starting materials, such as (R)- or (S)-pentan-2-amine, can be used in the synthesis to obtain the corresponding pure enantiomers of the final product. thieme-connect.comacs.orgnih.govresearchgate.net Alternatively, racemic mixtures can be separated using chiral chromatography.

Furthermore, the introduction of additional chiral centers, for example, by modifying the side chain or the phenolic ring, would lead to the formation of diastereomers. The synthesis of all possible stereoisomers allows for a comprehensive exploration of the stereochemical requirements for any observed biological activity. ru.nlgoogle.com

Design and Synthesis of Chemically Diverse Compound Libraries based on the Core Scaffold

The this compound scaffold is an excellent starting point for the construction of chemically diverse compound libraries for high-throughput screening. lifechemicals.com By employing combinatorial chemistry approaches, a large number of analogues can be synthesized in a systematic and efficient manner. nih.govenamine.netimperial.ac.uk

The synthetic strategies outlined in the previous sections can be adapted for parallel synthesis. nih.gov For example, a variety of amines can be reacted with 3-hydroxybenzaldehyde (B18108) in a reductive amination reaction to generate a library of compounds with diverse side chains. Subsequently, the phenolic ring can be functionalized with a range of electrophiles, and the secondary amine can be derivatized to form amides or ureas. This multipoint derivatization strategy allows for the rapid generation of a large and diverse library of compounds based on the core aminophenol scaffold. nih.govresearchgate.netrsc.org

Structure Property Relationship Studies in 3 Pentan 2 Yl Amino Methyl Phenol and Its Analogues Purely Chemical Focus

Influence of Stereochemistry on Molecular Conformation and Intermolecular Interactions

The presence of a chiral center at the second position of the pentan-2-yl group introduces stereoisomerism in 3-{[(Pentan-2-yl)amino]methyl}phenol, resulting in (R)- and (S)-enantiomers. This stereochemistry is a critical determinant of the molecule's three-dimensional conformation. The specific arrangement of the ethyl and propyl groups around the chiral carbon dictates the steric environment of the amino group. This, in turn, influences the preferred rotamers about the C-N and C-C bonds to minimize steric hindrance.

In a crystalline lattice, the specific stereoisomer will dictate the packing efficiency and the network of intermolecular interactions, which can include hydrogen bonds between the phenolic hydroxyl and the amino group of neighboring molecules, as well as van der Waals forces. These interactions are fundamental to the macroscopic properties of the solid material, such as melting point and solubility.

Impact of Substituent Effects on Acidity, Basicity, and Dipole Moments

The chemical properties of this compound are largely governed by the electronic effects of its substituents on the phenol (B47542) and amino functional groups.

Acidity of the Phenolic Hydroxyl Group:

The acidity of the phenolic -OH group is influenced by the nature of the substituent at the meta-position, which in this case is a -{CH2NH(pentan-2-yl)} group. This substituent primarily exerts an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the nitrogen atom. This -I effect helps to stabilize the phenoxide ion formed upon deprotonation by delocalizing the negative charge, thereby increasing the acidity of the phenol compared to unsubstituted phenol. pharmaguideline.com However, the amino group itself is a basic center. In acidic or neutral conditions, the nitrogen atom can be protonated, forming an ammonium (B1175870) cation -{CH2NH2+(pentan-2-yl)}. This protonated form would exert a much stronger electron-withdrawing inductive effect, significantly increasing the acidity of the phenolic proton.

The position of the substituent is crucial. A substituent at the meta position, as in this molecule, can only exert an inductive effect and not a resonance effect on the phenolic oxygen. askiitians.com This is in contrast to ortho- and para-substituted aminophenols where the nitrogen's lone pair can participate in resonance, which would have a more complex effect on acidity. quora.com

Basicity of the Amino Group:

The basicity of the secondary amine is influenced by several factors. The pentan-2-yl group is an electron-donating alkyl group (+I effect), which increases the electron density on the nitrogen atom, making its lone pair more available for protonation and thus increasing the basicity compared to a primary amine with a smaller alkyl group. pharmaguideline.com However, the steric bulk of the pentan-2-yl group can also play a role. Increased steric hindrance around the nitrogen atom can impede the approach of a proton, potentially reducing the basicity in a phenomenon known as steric hindrance to protonation. pharmaguideline.com

The presence of the 3-hydroxyphenylmethyl group also influences the basicity. The phenyl ring is generally considered electron-withdrawing, which would tend to decrease the basicity of the amino group.

Dipole Moment:

Correlation between Molecular Structure and Advanced Spectroscopic Signatures

The structure of this compound can be elucidated and confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton (which may be broad and its chemical shift dependent on concentration and solvent), the methylene (B1212753) protons of the -{CH2}- group, the methine proton on the pentan-2-yl chain, and the various methylene and methyl protons of the pentyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the meta-substitution pattern. The chirality of the pentan-2-yl group would likely make the two methylene protons of the -{CH2}- group diastereotopic, leading to a more complex splitting pattern (an AB quartet) if rotation is restricted.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbons of the pentyl group. The chemical shifts would be indicative of the electronic environment of each carbon.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. A peak in the range of 3300-3500 cm⁻¹ would correspond to the N-H stretching of the secondary amine. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. Bending vibrations for these groups would also be present at lower frequencies.

Mass Spectrometry (MS): Mass spectrometry would provide information about the molecular weight of the compound and its fragmentation pattern. The molecular ion peak would confirm the molecular formula. Fragmentation would likely involve cleavage of the C-C bond between the methylene group and the aromatic ring, and cleavage of bonds within the pentyl group, providing further structural information.

Relationship between Structural Features and Chemical Reactivity Profiles (e.g., Hammett correlations)

The reactivity of this compound is dictated by the presence of the phenolic hydroxyl group, the secondary amino group, and the aromatic ring.

Reactivity of the Phenol: The hydroxyl group can undergo reactions typical of phenols, such as ether and ester formation. The aromatic ring is activated towards electrophilic substitution by the electron-donating hydroxyl group (an ortho-, para-director). However, the bulky -{CH2NH(pentan-2-yl)} group at the meta-position will sterically hinder substitution at one of the ortho positions. In basic conditions, the amino group would be deprotonated and its influence would be different.

Reactivity of the Amine: The secondary amine is a nucleophile and a base. It can react with electrophiles such as alkyl halides and acyl chlorides.

Hammett Correlations:

The Hammett equation, log(K/K₀) = ρσ, is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. viu.calibretexts.org To apply the Hammett equation to this system, one would need to synthesize a series of analogues with different substituents on the phenyl ring (e.g., in the 4- or 6-positions).

For instance, one could study the acidity (pKa) of a series of 4-substituted-3-{[(pentan-2-yl)amino]methyl}phenols. A plot of the log of the acid dissociation constants (log K) against the Hammett substituent constant (σ) for the 4-substituents would be expected to be linear. The slope of this line, the reaction constant (ρ), would indicate the sensitivity of the phenolic acidity to the electronic effects of the substituents. viu.ca A positive ρ value would indicate that electron-withdrawing groups increase the acidity, as they stabilize the resulting phenoxide ion. viu.ca The magnitude of ρ would provide insight into the extent of charge development in the transition state of the deprotonation reaction. nih.govcdnsciencepub.com

Similarly, the effect of substituents on the basicity of the amino group or the rates of reaction at either the phenolic or amino group could be investigated using Hammett analysis. This would provide quantitative data on how electronic effects are transmitted through the molecular framework.

Substituent (at position 4)Hammett Constant (σp)Expected Effect on Phenolic Acidity
-NO₂0.78Increase
-CN0.66Increase
-Cl0.23Increase
-H0.00Reference
-CH₃-0.17Decrease
-OCH₃-0.27Decrease
-NH₂-0.66Decrease

This table provides a qualitative prediction based on established Hammett constants and principles of substituent effects on phenol acidity.

Principles for Rational Design of Chemical Properties Based on Structural Modifications

The structure-property relationships discussed above provide a foundation for the rational design of analogues of this compound with tailored chemical properties.

Tuning Acidity and Basicity:

To increase the acidity of the phenolic hydroxyl group, electron-withdrawing substituents could be introduced onto the aromatic ring, particularly at the ortho- and para-positions relative to the hydroxyl group.

To decrease the acidity, electron-donating groups could be added to the ring.

The basicity of the amino group can be modulated by altering the electronic nature and steric bulk of the N-alkyl substituent. Replacing the pentan-2-yl group with a smaller, less sterically hindered alkyl group might increase basicity, while introducing electron-withdrawing groups on the alkyl chain would decrease it.

Modifying Lipophilicity: The lipophilicity of the molecule can be systematically altered by changing the nature of the N-alkyl group. Increasing the length of the alkyl chain or introducing aromatic rings would increase lipophilicity, while incorporating polar functional groups like hydroxyl or carboxyl groups would decrease it.

Controlling Conformation: The stereochemistry at the pentan-2-yl group is fixed for a given enantiomer. However, introducing additional substituents on the aminomethyl linker or the aromatic ring could influence the preferred conformation through steric and electronic interactions, potentially altering the molecule's shape and how it interacts with other molecules.

By applying these principles, a medicinal or materials chemist could systematically modify the structure of this compound to optimize its properties for a specific application, be it fine-tuning its acid-base properties for a catalytic process or altering its polarity for improved solubility in a particular solvent.

Advanced Methodological Developments and Analytical Techniques Applied to 3 Pentan 2 Yl Amino Methyl Phenol

Chromatographic Separations (HPLC, GC, SFC) for Purity Assessment and Isomer Resolution

Chromatographic techniques are fundamental in the pharmaceutical analysis of 3-{[(Pentan-2-yl)amino]methyl}phenol, particularly for resolving its enantiomers, as the pentan-2-yl group contains a chiral center. High-Performance Liquid Chromatography (HPLC) has been a primary tool for this purpose.

Researchers have successfully employed HPLC with various chiral stationary phases (CSPs) to separate the enantiomers of Cizolirtine and its metabolites. medkoo.comnih.govresearchgate.netresearchgate.net Polysaccharide-based CSPs, such as amylose (B160209) tris(3,5-dimethylphenyl carbamate), have demonstrated effective enantiomeric separation. medkoo.comnih.govresearchgate.net The choice of mobile phase, often a mixture of a hydrocarbon like n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol), is crucial for achieving optimal resolution. nih.govmdpi-res.com Studies have investigated the effects of temperature and the specific alcohol modifier on retention and enantioselectivity, noting that separation is often an enthalpy-driven process. nih.gov

Beyond HPLC, Capillary Electrophoresis (CE) has proven to be a powerful technique for the simultaneous separation of the enantiomers of Cizolirtine and its degradation products. scispace.comnih.gov Specifically, cyclodextrin-modified micellar electrokinetic chromatography has been utilized to achieve baseline separation of four racemic pairs, including Cizolirtine, (±)-N-desmethylcizolirtine, (±)-cizolirtine-N-oxide, and (±)-5-(α-hydroxybenzyl)-1-methylpyrazole. nih.govalameed.edu.iq This highlights the capability of advanced electrophoretic methods in complex purity and stability analyses. The use of cyclodextrins as chiral selectors in the background electrolyte is a key aspect of this methodology. scispace.comacs.org

While HPLC and CE are well-documented, specific applications of Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for the analysis of this compound are less prevalent in publicly available research. However, SFC with polysaccharide-based columns is a recognized technique for chiral separations and could be theoretically applied. dntb.gov.ua

ParameterHPLC Method 1Capillary Electrophoresis Method
Technique High-Performance Liquid ChromatographyCyclodextrin-Modified Micellar Electrokinetic Chromatography
Stationary Phase / Selector Amylose tris(3,5-dimethylphenyl carbamate) CSP60 mM Hydroxypropyl-β-cyclodextrin
Mobile Phase / Buffer n-Hexane / 2-Propanol mixtures150 mM SDS, 50 mM Disodium tetraborate (B1243019) (pH 9.2) in water-butanol (95:5, v/v)
Application Enantiomeric separation of Cizolirtine and metabolitesSimultaneous enantioselective separation of Cizolirtine and its degradation products
Reference medkoo.comresearchgate.net nih.gov

Electroanalytical Methods for Redox Potential Determination

Detailed studies focusing specifically on the electroanalytical methods for determining the redox potential of this compound are not extensively reported in the available scientific literature. Phenolic compounds can typically undergo electrochemical oxidation. Techniques like cyclic voltammetry could be used to study the redox behavior of the phenol (B47542) group within the Cizolirtine molecule, providing insights into its oxidation potential and reaction mechanisms. Such studies would be valuable for understanding its metabolic pathways and potential for oxidative degradation. However, specific data on the application of these methods to Cizolirtine is not currently available.

Microfluidic Synthesis and Reaction Monitoring

The application of microfluidic or continuous-flow synthesis for this compound has not been specifically described in published research. However, the synthesis of structurally related aminophenols has been successfully demonstrated using flow chemistry. acs.orgresearchgate.netrsc.orgresearchgate.netthieme-connect.com These processes offer advantages such as improved safety, efficiency, and scalability. acs.org For instance, the synthesis of p-aminophenol from nitrobenzene (B124822) has been established in a continuous-flow process, highlighting the feasibility of applying such technology to the multi-step synthesis of pharmaceutical intermediates. acs.orgresearchgate.net Reaction monitoring in these systems can be achieved in real-time using in-line analytical techniques like Fourier-transform infrared spectroscopy (FTIR), allowing for precise process control. researchgate.net While not directly applied to Cizolirtine, these developments in flow chemistry for aminophenol synthesis indicate a strong potential for its future application.

Advanced Crystallization Techniques for Single Crystal Growth

The growth of single crystals is essential for determining the three-dimensional molecular structure of a compound through X-ray diffraction. While patents and other documents mention the citrate (B86180) salt of Cizolirtine, detailed studies on advanced crystallization techniques or the single crystal structure of this compound are not readily found in the public domain. medkoo.comgoogle.comgoogle.com General techniques for growing single crystals of organic compounds, such as slow evaporation from a suitable solvent, could be applied. The ability to form co-crystals is also a potential area for exploration to modify the physicochemical properties of the compound. google.comgoogle.com

Automated Synthesis and High-Throughput Chemical Screening for Analogue Discovery

Information regarding the use of automated synthesis platforms or high-throughput screening for the discovery of analogues of this compound is limited in the scientific literature. Pharmaceutical research often involves the synthesis of numerous analogues of a lead compound to optimize its biological activity and properties. abpi.org.uk Automated synthesis can significantly accelerate this process. Once synthesized, these libraries of compounds are typically evaluated using high-throughput screening assays. While Cizolirtine has been part of drug development programs, the specific details of its analogue discovery and screening campaigns are largely proprietary and not publicly disclosed. abpi.org.uk

Future Research Directions and Unexplored Avenues in the Academic Chemistry of 3 Pentan 2 Yl Amino Methyl Phenol

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of substituted aminophenols is a well-established field, yet there remains considerable scope for the development of more efficient, sustainable, and innovative synthetic routes for 3-{[(Pentan-2-yl)amino]methyl}phenol. Future research should prioritize methodologies that align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.

Key areas for exploration include:

Catalytic Reductive Amination: Moving beyond traditional methods, research into advanced catalytic systems for the reductive amination of 3-hydroxybenzaldehyde (B18108) with pentan-2-amine is a promising avenue. The development of novel catalysts based on earth-abundant metals could offer high yields and selectivity under mild conditions, reducing reliance on expensive and toxic reagents.

Flow Chemistry Synthesis: Continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control. Developing a multi-step flow synthesis for this compound would enable safer handling of reactive intermediates and facilitate rapid optimization of reaction conditions.

Biocatalytic Routes: The use of enzymes, such as transaminases, could provide a highly stereoselective pathway to synthesize specific enantiomers of the compound. This approach offers the benefits of mild reaction conditions, high selectivity, and a significantly reduced environmental footprint compared to classical chemical resolutions.

Table 1: Potential Sustainable Synthetic Strategies

Strategy Potential Advantage Research Focus
Homogeneous Catalysis High efficiency and selectivity, mild reaction conditions. Development of novel earth-abundant metal catalysts.
Heterogeneous Catalysis Ease of catalyst separation and recycling, process simplification. Design of robust, reusable solid-supported catalysts.
Flow Chemistry Enhanced safety, scalability, and process control. Optimization of reactor design and reaction parameters.

Deeper Mechanistic Insights into Complex Organic Transformations Involving the Compound

The bifunctional nature of this compound, with its nucleophilic amine and acidic phenol (B47542), makes it an interesting substrate for a variety of organic transformations. A deeper understanding of the mechanisms governing these reactions is crucial for controlling product outcomes and designing new synthetic applications.

Future mechanistic studies could focus on:

Selective Functionalization: Investigating the chemoselectivity of reactions at the amine versus the phenol. For example, under what conditions can one group be selectively alkylated, acylated, or otherwise modified in the presence of the other? This involves detailed kinetic studies and computational analysis to understand the relative reactivity of the two sites.

Electrophilic Aromatic Substitution: The phenolic hydroxyl group is an activating, ortho-, para-directing group, while the aminomethyl substituent is also activating. Research into the regioselectivity of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) on the aromatic ring would provide valuable insights into the interplay of these directing effects.

Oxidative Chemistry: The phenol moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures or polymeric materials. Elucidating the mechanisms of these oxidative pathways, whether chemically, electrochemically, or enzymatically induced, is essential for understanding the compound's stability and potential for degradation or polymerization.

Investigation of Host-Guest Chemistry and Supramolecular Assembly

The presence of hydrogen bond donor (N-H and O-H) and acceptor (N and O) sites, combined with a hydrophobic pentyl group, makes this compound an excellent candidate for studies in supramolecular chemistry. thno.orgnih.govmdpi.com

Unexplored avenues in this area include:

Self-Assembly: Investigating the potential for the molecule to self-assemble into ordered structures, such as hydrogen-bonded chains, sheets, or more complex networks in the solid state or in specific solvents. mdpi.com The interplay between hydrogen bonding from the phenol and amine groups and van der Waals interactions from the pentyl chain could lead to novel supramolecular architectures.

Host-Guest Complexation: The compound could serve as a "guest" molecule for various macrocyclic "hosts" like cyclodextrins, calixarenes, and cucurbiturils. thno.orgnih.gov Research should focus on quantifying the binding affinities and elucidating the geometry of the resulting inclusion complexes. Such studies could explore how encapsulation within a host cavity modifies the chemical or physical properties of the guest molecule.

Table 2: Potential Host-Guest Interactions

Host Macrocycle Probable Driving Forces for Complexation Potential Research Outcome
Cyclodextrins Hydrophobic interaction (pentyl group in cavity). Enhanced aqueous solubility; modified chemical reactivity.
Calixarenes Pi-pi stacking (phenol ring with host); hydrogen bonding. Selective binding and sensing applications.

Advanced Computational Modeling Applications for Predictive Chemistry

Computational chemistry provides powerful tools for predicting molecular properties and rationalizing experimental observations. For this compound, where experimental data may be limited, computational modeling is an essential starting point for future research.

Key applications include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and electronic properties such as the HOMO-LUMO gap. researchgate.net This data is invaluable for characterizing the molecule and predicting its reactivity.

Reaction Pathway Modeling: Computational modeling can be used to map the potential energy surfaces of reactions involving the compound. This allows for the calculation of activation barriers and reaction enthalpies, providing deep mechanistic insights into selectivity and reaction kinetics.

Molecular Dynamics Simulations: MD simulations can model the behavior of the molecule in different solvent environments or its interaction with host molecules or biological targets. These simulations provide a dynamic picture of the intermolecular forces and conformational changes that govern its macroscopic properties and binding interactions. mdpi.com

Table 3: Predictive Power of Computational Modeling

Computational Method Predicted Property Application in Research
Density Functional Theory (DFT) Molecular structure, spectra (NMR, IR), electronic properties. Aid in characterization; predict sites of reactivity.
Transition State Theory Reaction energy barriers and pathways. Elucidate reaction mechanisms; rationalize selectivity.

Integration with Emerging Analytical and Characterization Technologies

The unambiguous characterization of this compound, its reaction products, and any resulting supramolecular assemblies requires the application of state-of-the-art analytical techniques.

Future work should fully integrate:

Advanced NMR Spectroscopy: Beyond simple 1D proton and carbon NMR, comprehensive 2D techniques such as COSY, HSQC, and HMBC are necessary for definitive structural assignment. Chiral resolving agents could be employed in NMR studies to determine enantiomeric purity.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of the compound and its derivatives with high accuracy. ojp.gov Tandem mass spectrometry (MS/MS) experiments can further be used to study fragmentation patterns, providing additional structural information.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide unequivocal proof of the compound's three-dimensional structure, including its stereochemistry and solid-state conformation. It would also reveal the precise nature of intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Q & A

Q. What are the established synthetic routes for 3-{[(Pentan-2-yl)amino]methyl}phenol, and how are their efficiencies quantified?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 3-hydroxybenzaldehyde with pentan-2-amine under catalytic hydrogenation (e.g., Pd/C) yields the target compound. Efficiency is measured by reaction yield, purity (via HPLC), and reaction time. Key metrics include:
  • Yield : Typically 65–85% under optimized conditions .
  • Purity : ≥95% confirmed by reversed-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) .
    Side products (e.g., unreacted amine or Schiff base intermediates) are monitored using LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals confirm its structure?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Aromatic protons (6.5–7.3 ppm, multiplet), –CH2–NH– (2.8–3.2 ppm), and pentan-2-yl methyl groups (0.8–1.5 ppm) .
  • ¹³C NMR : Phenolic carbon (~155 ppm), methylene adjacent to amine (~50 ppm) .
  • IR : O–H stretch (3200–3500 cm⁻¹), N–H bend (1600 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
  • MS : Molecular ion [M+H]⁺ at m/z 222.2 and fragmentation peaks (e.g., loss of pentyl group at m/z 150) .

Advanced Research Questions

Q. How can contradictions between theoretical (DFT) and experimental NMR chemical shifts be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or hydrogen bonding. Strategies include:
  • Solvent Correction : Apply IEF-PCM solvent models in DFT calculations to account for DMSO or CDCl3 interactions .
  • Conformational Averaging : Use molecular dynamics (MD) simulations to identify dominant conformers and compare averaged shifts with experimental data .
  • Hydrogen Bonding Analysis : X-ray crystallography (via SHELXL ) or IR spectroscopy can validate intramolecular H-bonding, which affects shifts.

Q. What experimental design optimizes crystal growth for X-ray diffraction studies of this compound?

  • Methodological Answer :
  • Solvent Selection : Use slow evaporation in polar-aprotic solvents (e.g., ethyl acetate) to promote H-bonding networks .
  • Temperature Control : Gradual cooling (0.5°C/hour) from 40°C to 4°C enhances crystal lattice formation.
  • Data Collection : Resolve twinning or disorder using SHELXD for structure solution and SHELXL for refinement . Key metrics:
ParameterTarget Value
Resolution≤1.0 Å
Rint<5%
R1<5% (for I > 2σ(I))

Q. How can a stability-indicating HPLC method be developed to assess degradation pathways under forced conditions?

  • Methodological Answer :
  • Degradation Studies : Expose the compound to heat (80°C), UV light (254 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH). Monitor via:
  • HPLC : Use a gradient elution (water:acetonitrile from 90:10 to 50:50) to separate degradation products (e.g., hydrolyzed amine or oxidized phenol) .
  • LC-MS : Identify degradation products via m/z shifts (e.g., +16 for oxidation products) .
  • Validation Parameters :
ParameterAcceptance Criteria
LinearityR² ≥0.999
LOQ≤0.1% w/w
Recovery98–102%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.